molecular formula C12H12N2O2 B8294756 6-(4-methoxy-phenyl)-4-methyl-2H-pyridazin-3-one

6-(4-methoxy-phenyl)-4-methyl-2H-pyridazin-3-one

Cat. No.: B8294756
M. Wt: 216.24 g/mol
InChI Key: BCYSNXQULLFMPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-methoxy-phenyl)-4-methyl-2H-pyridazin-3-one is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5-methyl-1H-pyridazin-6-one

InChI

InChI=1S/C12H12N2O2/c1-8-7-11(13-14-12(8)15)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H,14,15)

InChI Key

BCYSNXQULLFMPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NNC1=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The product of step 2 (6-(4-methoxy-phenyl)-2,4-dimethyl-2H-pyridazin-3-one) was prepared as described for example 22 step 2 using 6-(4-methoxy-phenyl)-4-methyl-4,5-dihydro-2H-pyridazin-3-one, MeI and Cs2CO3.
Name
6-(4-methoxy-phenyl)-4-methyl-4,5-dihydro-2H-pyridazin-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of the product from step 1 (6-(4-methoxy-phenyl)-4-methyl-4,5-dihydro-2H-pyridazin-3-one; 1.96 g, 9 mmol) and Cu(II) Cl2 (2.48 g, 2 eq.) in of acetonitrile (15 mL) was heated to 70° C. for 2 h. The reaction was quenched with ice-water (˜100 mL), the resulting solid was collected and crystallized from isopropanol to give 1.42 g (73%) of 6-(4-methoxy-phenyl)-4-methyl-2H-pyridazin-3-one: Mp 265-7° C.; MS m/z 217 (M+H).
Name
product
Quantity
1.96 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu(II) Cl2
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.